molecular formula C15H14N2O4 B5228370 N-(4-nitrophenyl)-3-phenoxypropanamide

N-(4-nitrophenyl)-3-phenoxypropanamide

Cat. No.: B5228370
M. Wt: 286.28 g/mol
InChI Key: GRBANLAJHUOASK-UHFFFAOYSA-N
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Description

Research Context of Amide-Containing Scaffolds in Advanced Organic Synthesis

The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins. In the realm of advanced organic synthesis, molecules containing amide scaffolds are ubiquitous and serve as crucial intermediates and targets. acs.org Their stability and structural planarity impart predictable conformations to larger molecules. However, the traditional inertness of the amide bond has been a challenge for synthetic chemists.

Recent advancements have focused on the activation of the N-C acyl bond of amides, transforming them from passive spectators into active participants in cross-coupling reactions. researchwithrutgers.com For instance, N-acyl-glutarimides have been identified as highly reactive amide derivatives that can undergo previously elusive catalytic transformations, such as acyl and decarbonylative cross-couplings. researchwithrutgers.com This reactivity is attributed to the "twist" of the amide bond, which disrupts the typical resonance stabilization and facilitates cleavage.

Furthermore, specialized scaffolds are being developed to facilitate chemoselective amide bond formation, a critical process in the synthesis of proteins and bioconjugates. nih.gov The N(alpha)-2-phenyl ethanethiol (B150549) scaffold, for example, promotes an S-to-N acyl transfer, mimicking the native chemical ligation process used to build large polypeptides. nih.gov Cooperative catalysis, using a combination of Lewis acids and Brønsted bases, has also emerged as a powerful strategy for the functionalization of amide N–H bonds under mild conditions, allowing for the "tagging" of bioactive molecules with functional handles for drug conjugation. nih.gov

These research avenues highlight the dynamic role of amide-containing scaffolds, moving beyond their structural function to become key players in the construction of complex and functional molecules.

Significance of Phenoxy and Nitrophenyl Moieties in Contemporary Chemical Biology

The phenoxy and nitrophenyl moieties are prominent structural motifs in the landscape of chemical biology and drug discovery, each contributing unique properties to a parent molecule.

The Phenoxy Moiety: The terminal phenoxy group is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of pharmacologically active compounds. nih.govmdpi.comnih.gov Its importance stems from its ability to engage in crucial molecular interactions, including π–π stacking and hydrophobic interactions, which are vital for a molecule's ability to bind to its biological target. nih.gov The ether oxygen can also act as a hydrogen bond acceptor. These properties have been leveraged in the design of drugs with diverse therapeutic actions, including antiviral, anticancer, anti-inflammatory, and neurological activities. nih.govnih.gov For example, the phenoxy group is a key component in certain inhibitors of amyloid-β aggregation, a process implicated in Alzheimer's disease, where it mimics the side chain of phenylalanine. nih.gov

The Nitrophenyl Moiety: The nitrophenyl group, particularly the 4-nitrophenyl (or p-nitrophenyl) isomer, is a versatile functional group in synthetic and medicinal chemistry. mdpi.com The strong electron-withdrawing nature of the nitro group significantly influences a molecule's electronic properties, reactivity, and biological activity. This moiety is a common building block in the synthesis of dyes, explosives, and pharmaceuticals. researchgate.netresearchgate.net In chemical biology, the nitro group can be found in various therapeutic agents. mdpi.com Furthermore, nitrophenyl derivatives serve as important intermediates and reagents. For example, 4-nitrophenyl N-phenylcarbamate is used as an intermediate for the preparation of ureas, and phospholipids (B1166683) bearing 2-nitrobenzyl ester moieties have been developed as photocleavable lipids for creating photodegradable liposomes. nih.govoup.com The nitro group's presence is also critical in probes for mechanistic studies; for instance, the hydrolysis of p-nitrophenyl acetate (B1210297) is a classic reaction used to assay the catalytic activity of enzymes and synthetic catalysts. acs.org

The strategic incorporation of these moieties is a cornerstone of rational drug design, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. mdpi.commdpi.com

Rationale for Investigating N-(4-nitrophenyl)-3-phenoxypropanamide: Bridging Synthetic Chemistry and Mechanistic Exploration

The rationale for investigating a molecule like this compound lies at the intersection of its constituent parts. The compound serves as an exemplary model system for bridging the principles of advanced organic synthesis with the exploration of reaction mechanisms and structure-activity relationships.

Key Structural Features and Research Potential:

FeatureSignificancePotential Area of Investigation
Propanamide Linker Provides flexibility and connects the two aromatic rings. The amide bond itself is a target for novel activation strategies.Study of intramolecular interactions and conformational effects on reactivity. Development of new catalytic methods for amide bond cleavage or functionalization.
Phenoxy Group A known pharmacophore that can participate in hydrophobic and hydrogen bonding interactions. nih.govExploration of binding interactions with biological targets. Use as a directing group in catalyzed C-H functionalization reactions on the adjacent propyl chain.
4-Nitrophenyl Group A strong electron-withdrawing group that can act as a leaving group or be reduced to other functionalities. The nitroaromatic system is also a known motif in bioactive compounds. mdpi.comUse in nucleophilic aromatic substitution (SNAr) reactions. Investigation as a reporter group in colorimetric assays or as a precursor for generating the corresponding aniline (B41778) for further derivatization.

The combination of an electron-rich phenoxy ring and an electron-poor nitrophenyl ring, separated by a flexible propanamide linker, creates a molecule with a distinct electronic and structural profile. This makes it a valuable substrate for:

Developing Novel Synthetic Methodologies: The molecule can be used to test the scope and limitations of new catalytic systems, such as those designed for C-O or C-N bond formation/cleavage.

Mechanistic Studies: The 4-nitrophenyl group can serve as an excellent chromophoric reporter, allowing for the kinetics of reactions involving the amide or ether linkages to be monitored spectrophotometrically.

Fragment-Based Discovery: The molecule itself can be viewed as a combination of three distinct fragments. Investigating its biological activity could provide insights into how these fragments interact to produce a biological effect, informing the design of more complex derivatives.

In essence, this compound is a chemical tool, whose value lies not just in any inherent application but in its potential to answer fundamental questions in synthesis and mechanistic chemistry.

Current Gaps and Future Directions in Propanamide Derivative Research

Research into propanamide derivatives continues to evolve, driven by the need for new therapeutic agents and functional materials. While significant progress has been made, several gaps remain, pointing toward promising future directions.

One major area of ongoing research is the development of multi-target or conjugated drugs. nih.gov Recently, propanamide-sulfonamide conjugates have been explored as dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2), aiming to create agents with enhanced efficacy and potentially reduced side effects. nih.govresearchgate.net

Future research directions in this field are likely to focus on:

Expansion of Multi-Target Ligands: Designing propanamide derivatives that can simultaneously modulate multiple biological targets is a key strategy for treating complex diseases like cancer or inflammatory disorders. researchgate.net This involves the rational combination of different pharmacophores onto a central propanamide scaffold.

Asymmetric Synthesis and Catalysis: Developing new stereoselective methods for the synthesis of chiral propanamide derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Bioorthogonal Chemistry: Creating propanamide derivatives equipped with bioorthogonal handles (e.g., alkynes, azides) for use in chemical biology applications, such as protein labeling and activity-based protein profiling. nih.gov

Functional Materials: Exploring the self-assembly properties of propanamide derivatives to create novel hydrogels, polymers, and other soft materials with applications in catalysis, drug delivery, and tissue engineering. acs.org

Mechanistic Probes: Synthesizing propanamide derivatives with specific isotopic or fluorescent labels to serve as probes for studying enzyme mechanisms and other biological processes with greater precision.

Addressing these gaps will require a multidisciplinary approach, combining advanced organic synthesis, computational modeling, and rigorous biological evaluation to unlock the full potential of the propanamide scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-15(10-11-21-14-4-2-1-3-5-14)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBANLAJHUOASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Insights

Retrosynthetic Analysis and Strategic Disconnections for N-(4-nitrophenyl)-3-phenoxypropanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, thereby clarifying potential synthetic pathways. numberanalytics.com For this compound, the most logical and common disconnection occurs at the amide bond (C-N), as it is the key linkage connecting the two main fragments of the molecule.

This primary disconnection yields two precursor synthons:

An electrophilic 3-phenoxypropanoyl synthon.

A nucleophilic 4-nitrophenylamine synthon.

Translating these synthons into readily available chemical reagents points to 3-phenoxypropanoic acid (or its activated derivatives, such as an acyl chloride or ester) and 4-nitroaniline (B120555) . The forward synthesis, therefore, involves the formation of the amide bond between these two precursors. While classical methods for this transformation exist, modern synthesis prioritizes pathways that are more efficient and sustainable. The incorporation of radical and homolytic disconnections can also offer innovative routes in synthetic planning, though polar disconnections remain fundamental. nih.gov

Retrosynthetic analysis of this compound showing the disconnection of the amide bond to yield 3-phenoxypropanoic acid and 4-nitroaniline.Figure 1: Primary retrosynthetic disconnection for this compound.

Chemical Transformations and Derivatization Strategies

The structure of this compound offers two primary sites for chemical modification: the nitrophenyl moiety and the phenoxypropanamide backbone. These transformations allow for the generation of a library of related compounds for further research. nih.gov

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities, significantly altering the electronic and physical properties of the molecule.

Reduction to an Amine: The most common transformation is the reduction of the aromatic nitro group to a primary amine, yielding N-(4-aminophenyl)-3-phenoxypropanamide. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). nih.govwikipedia.org This transformation converts an electron-withdrawing group into a strong electron-donating group, and the resulting aniline (B41778) derivative serves as a key intermediate for further derivatization.

Further Derivatization of the Amino Group: The N-(4-aminophenyl) derivative can undergo numerous reactions common to anilines:

Acylation: Reaction with acid chlorides or anhydrides yields bis-amides.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups. wikipedia.org

Alkylation: The amino group can be alkylated under appropriate conditions.

Direct Conversion of Nitroarenes: One-pot protocols have been developed to convert nitroarenes directly into N-aryl amides, bypassing the isolation of the potentially toxic aniline intermediate. nih.govscispace.comresearchgate.netrsc.org While this applies to the synthesis rather than the modification of the final product, it represents an advanced strategy for creating derivatives by starting with different nitroarenes and acylating agents.

Table 2: Selected Derivatization Reactions of the Nitrophenyl Moiety

Starting MaterialReagents and ConditionsMajor Product
This compoundH₂, Pd/C, EthanolN-(4-aminophenyl)-3-phenoxypropanamide
N-(4-aminophenyl)-3-phenoxypropanamide1. NaNO₂, HCl, 0-5 °C; 2. CuClN-(4-chlorophenyl)-3-phenoxypropanamide
N-(4-aminophenyl)-3-phenoxypropanamideAcetic Anhydride, Pyridine (B92270)N-(4-acetamidophenyl)-3-phenoxypropanamide

The phenoxypropanamide backbone consists of an ether linkage and an amide bond, both of which can be targeted for modification, although the amide bond is generally more reactive.

Amide Bond Cleavage (Hydrolysis): The amide bond can be hydrolyzed under either acidic or basic conditions, typically requiring heat, to yield 3-phenoxypropanoic acid and 4-nitroaniline. youtube.com This effectively breaks the molecule into its original starting components.

Amide Bond Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com This reaction transforms the amide into a secondary amine, N-(4-nitrophenyl)-3-phenoxypropan-1-amine, which offers a different chemical scaffold with altered properties.

Ether Bond Cleavage: The ether linkage between the phenyl ring and the propanamide side chain is generally stable. Cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which may also affect other functional groups in the molecule, particularly the amide bond.

Derivatization of the Carboxylic Acid Precursor: An alternative strategy involves modifying the 3-phenoxypropanoic acid precursor before the amidation step. oup.comepa.goviaea.org For example, electrophilic aromatic substitution on the phenoxy ring can introduce substituents, or the carboxylic acid can be esterified. oup.comiaea.org These modified precursors can then be coupled with 4-nitroaniline to generate a range of derivatives with altered backbone structures.

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound is a classic example of amide bond formation, a fundamental reaction in organic chemistry. The most common synthetic routes involve the coupling of a carboxylic acid (3-phenoxypropanoic acid) with an amine (4-nitroaniline). catalyticamidation.inforesearchgate.net The mechanism depends on the specific method used to activate the carboxylic acid, as direct condensation requires high temperatures and is often inefficient.

Mechanism via Acyl Halide Intermediate: A reliable method involves converting the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride.

Activation: 3-phenoxypropanoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-phenoxypropanoyl chloride. This step converts the hydroxyl group of the carboxylic acid into a good leaving group.

Nucleophilic Acyl Substitution: The resulting acyl chloride is a potent electrophile. The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the carbonyl carbon of the acyl chloride. The nucleophilicity of the amine is reduced by the electron-withdrawing nitro group, but it is still sufficient to react with the highly activated acyl chloride.

Proton Transfer: A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl double bond, expelling the chloride ion as a leaving group. A base (such as pyridine or excess amine) removes the proton from the nitrogen atom to yield the final neutral amide product, this compound. youtube.com

Mechanism with Coupling Reagents: Carbodiimide reagents like DCC or EDC are frequently used to facilitate amide bond formation directly from the carboxylic acid and amine.

O-Acylisourea Formation: The carboxylic acid adds to one of the C=N double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The amine (4-nitroaniline) then attacks the carbonyl carbon of this activated intermediate.

Rearrangement and Product Formation: A tetrahedral intermediate is formed, which collapses to the amide product and a stable urea (B33335) byproduct (e.g., dicyclohexylurea). Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be used to trap the O-acylisourea intermediate, forming an activated ester that is less prone to side reactions and racemization (if chiral centers are present). acs.org

Catalytic Direct Amidation Mechanisms: Modern methods focus on the direct catalytic formation of the amide bond, which avoids stoichiometric activating agents and generates water as the only byproduct. catalyticamidation.infocatalyticamidation.info Boron-based catalysts, such as boric acid or arylboronic acids, are prominent examples. catalyticamidation.inforesearchgate.net The proposed mechanism often involves the formation of an acyloxyborate or a similar species that activates the carboxylic acid. researchgate.netmdpi.com For instance, a boronic acid catalyst might interact with the carboxylic acid to form a mixed anhydride-like intermediate, which is then susceptible to nucleophilic attack by the amine. catalyticamidation.infomdpi.com The catalyst is regenerated upon release of the amide and water.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for N-(4-nitrophenyl)-3-phenoxypropanamide Analogue Libraries

The design of analogue libraries for this compound is a strategic process aimed at systematically exploring the chemical space around the core scaffold. The primary goal is to generate a diverse set of molecules that can elucidate the SAR and identify compounds with enhanced activity, selectivity, or improved physicochemical properties. This process is guided by several key principles:

Systematic Substituent Variation: A core principle involves the methodical replacement of substituents on the two aromatic rings—the nitrophenyl and the phenoxy moieties. This is often accomplished using a Topliss scheme, a well-established operational guide for analog synthesis that directs the medicinal chemist in selecting subsequent substituents based on the activity of the previously synthesized compounds. srmist.edu.in

Scaffold Hopping and Linker Modification: While maintaining the key pharmacophoric elements, the central propanamide linker can be modified. This includes altering its length, rigidity, or introducing different functional groups to explore new binding interactions or improve pharmacokinetic profiles.

Combinatorial Chemistry and In Silico Screening: Modern approaches often involve the design of virtual libraries of analogues. nih.gov These libraries can be screened using computational methods, such as 3D-QSAR models, to predict the activity of unsynthesized compounds. researchgate.net This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired activity, making the discovery process more efficient. researchgate.net The design process often focuses on creating diversity in key physicochemical properties like lipophilicity, electronic character, and steric bulk to comprehensively map the SAR landscape.

Impact of Substituent Variation on Research-Relevant Activities

The 4-nitro group on the phenylamide ring is a critical determinant of the molecule's properties and activity. As a potent electron-withdrawing group (EWG), it significantly influences the electronic distribution across the entire molecule. nih.govnumberanalytics.com

Modulation of Reactivity: The nitro group's electron-withdrawing nature, which occurs through both inductive and resonance effects, deactivates the aromatic ring it is attached to. numberanalytics.com This electronic pull can be crucial for activity, potentially making the amide N-H proton more acidic or influencing the molecule's ability to participate in charge-transfer interactions. uwec.edu

Pharmacophore and Toxicophore Roles: The nitro group is a well-known pharmacophore in many therapeutic agents, including antimicrobials where its reduction under hypoxic conditions can lead to reactive species that are selectively toxic to target pathogens. nih.govsvedbergopen.com In drug design, the nitro group can be considered both a pharmacophore and a toxicophore, as its metabolic reduction can form intermediates that may react with biomolecules. nih.govnih.gov

Bioreductive Activation: In some contexts, the nitro group can act as an "electronic switch." nih.gov Following enzymatic reduction to a hydroxylamine, a fragmentation cascade can be initiated, releasing an active component. The rate of this fragmentation can be modulated by other substituents on the ring. rsc.org Studies on related nitroaromatic compounds show that the presence of electron-donating groups on the benzyl (B1604629) ring can accelerate this fragmentation, a finding that provides a clear strategy for tuning the activation kinetics of such prodrugs. rsc.org

A summary of the electronic properties of common substituents is provided below. The Hammett constant (σ) quantifies the electronic effect of a substituent on a benzene (B151609) ring. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.

SubstituentHammett Constant (σp)Electronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-CF₃0.54Strongly Electron-Withdrawing
-Cl0.23Weakly Electron-Withdrawing
-H0.00Neutral
-CH₃-0.17Weakly Electron-Donating
-OH-0.37Moderately Electron-Donating
-NH₂-0.66Strongly Electron-Donating

Data sourced from various QSAR parameter tables. mlsu.ac.in

The phenoxy moiety provides a second site for structural modification, where steric bulk and lipophilicity can be fine-tuned to optimize interactions with a biological target and improve membrane permeability.

Lipophilicity and Hydrophobic Interactions: Lipophilicity, often quantified by the partition coefficient (log P) or the substituent hydrophobicity constant (π), is a critical factor for a molecule's ability to cross biological membranes and engage in hydrophobic interactions within a binding pocket. srmist.edu.inmlsu.ac.in SAR studies on phenoxyacetic acid derivatives have shown that potency can be positively correlated with the π values of substituents on the phenoxy ring. nih.gov

Steric Effects: The size and shape of substituents on the phenoxy ring, described by steric parameters like molar refractivity (MR) or Taft's constant (Es), can directly impact binding affinity. srmist.edu.innih.gov There is often an optimal size for a substituent at a given position; a group that is too large may cause steric hindrance, while a group that is too small may not provide sufficient van der Waals interactions. uwec.edu Research on peroxisome proliferator-activated receptor (PPAR) agonists, for example, indicated that the steric bulkiness of substituents on a distal benzene ring significantly influenced activity. nih.gov A negative correlation with the MR values of para-substituents has been observed in some series, suggesting that bulky groups at this position are detrimental to activity. nih.gov

The table below illustrates key physicochemical parameters for various substituents that could be placed on the phenoxy ring.

SubstituentHydrophobicity (π)Molar Refractivity (MR)
-H0.000.10
-F0.140.09
-Cl0.710.60
-CH₃0.560.56
-OCH₃-0.020.79
-CF₃0.880.50
-Adamantyl~3.40~3.60

Data compiled from QSAR parameter literature. nih.govnih.gov

The N-phenyl-3-phenoxypropanamide core contains several rotatable bonds, particularly within the propanamide linker, which imparts significant conformational flexibility. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformers.

The bioactive conformation—the specific shape the molecule adopts when it binds to its biological target—may be just one of several low-energy conformers present in solution. nih.gov Understanding the conformational preferences of the linker is crucial, as it dictates the spatial orientation of the two aromatic rings relative to each other. Studies on flexible natural products have shown that altering the conformational ensemble through structural modification can directly impact biological activity. nih.gov For instance, introducing constraints such as double bonds or small rings into a flexible linker can "lock" the molecule into a specific conformation. nih.gov If this constrained analogue shows higher activity, it provides strong evidence for the locked-in shape being the bioactive conformation. nih.gov The flexibility of a linker can also allow for different binding modes within a target site, which can be investigated through molecular modeling and structural biology techniques. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pharmatutor.orgfrontiersin.org For a series of this compound analogues, a QSAR model would take the form of an equation that quantitatively links the activity to various calculated physicochemical properties, known as molecular descriptors. srmist.edu.in

The general form of a QSAR equation is: Biological Activity = f(Molecular Descriptors) srmist.edu.in

Developing a QSAR model involves several steps:

Data Set Assembly: A series of analogues with experimentally determined biological activities is required. frontiersin.org This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. frontiersin.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to identify the descriptors that best correlate with the observed biological activity and to generate the mathematical equation. nih.govnih.gov

Validation: The model's robustness and predictive ability are rigorously tested using statistical metrics and the external test set. nih.gov

A successful QSAR model can be highly descriptive, identifying the key molecular properties that drive activity, and predictive, allowing for the estimation of the activity of new, yet-to-be-synthesized analogues. researchgate.netnih.gov

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. pharmatutor.org For a compound like this compound, descriptors would be chosen to capture its key electronic, steric, lipophilic, and topological features.

The selection of descriptors is a critical step. Initially, a large number of descriptors may be calculated using specialized software. researchgate.net Statistical techniques are then employed to select a smaller subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other, in order to avoid overfitting the model. nih.gov

Below is a table summarizing the major classes of molecular descriptors relevant to QSAR studies.

Descriptor ClassExamplesInformation EncodedCalculation Method
Electronic Hammett constant (σ), Dipole moment, HOMO/LUMO energies, Partial chargesDistribution of electrons, ability to donate/accept electrons, electrostatic potential, reactivity. mlsu.ac.inucsb.eduQuantum mechanical calculations (e.g., DFT), empirical equations. ucsb.edu
Lipophilic Log P, Hydrophobic constant (π)Hydrophobicity, partitioning between aqueous and lipid phases, membrane permeability. srmist.edu.inmlsu.ac.inExperimental measurement, fragment-based calculation methods. srmist.edu.in
Steric Molar Refractivity (MR), Taft's steric parameter (Es), van der Waals volumeSize, shape, and bulk of the molecule or its substituents. mlsu.ac.innih.govCalculated from atomic radii, bond lengths, and angles. mlsu.ac.in
Topological Connectivity indices (e.g., Kier & Hall), Wiener index, Topological Polar Surface Area (TPSA)Atomic connectivity, molecular branching, size, and overall shape in 2D. pharmatutor.orgresearchgate.netBased on the 2D graph representation of the molecule. pharmatutor.org
3D Descriptors 3D-MoRSE descriptors, GETAWAY descriptors, Molecular surface areaThree-dimensional structure, molecular shape, and surface properties. researchgate.netCalculated from the 3D coordinates of the atoms. uwec.edu

These descriptors provide the quantitative data needed to build a robust QSAR model, which can then serve as a powerful tool in the iterative cycle of drug design and optimization. pharmatutor.orgresearchgate.net

Statistical Model Development and Validation

In the absence of experimental data from SAR and SPR studies, the development of robust statistical models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, is not feasible. These computational models rely on a dataset of compounds with known activities or properties to establish a mathematical correlation between chemical structure and biological or physical effects.

The development process for such a model would involve:

Data Set Compilation: A series of this compound derivatives with measured biological activities (e.g., IC₅₀ values) or properties would be required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated for each compound in the series.

Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to create a model that links the descriptors to the observed activity.

Rigorous Validation: The predictive power and robustness of the generated model would be assessed using both internal and external validation techniques.

As no foundational dataset for this compound derivatives exists in the public domain, no such statistical models have been developed or validated.

Predictive Applications for Novel this compound Derivatives

A validated QSAR or QSPR model serves as a powerful predictive tool. It allows researchers to computationally screen virtual libraries of novel, yet-to-be-synthesized compounds. This in silico screening can prioritize the most promising candidates for synthesis and biological testing, thereby saving significant time and resources in the discovery pipeline.

Potential applications for a predictive model of this compound derivatives would include:

Designing Novel Analogues: Guiding the design of new derivatives with potentially enhanced activity or desired properties.

Virtual Screening: Screening large chemical libraries to identify potential new hits based on the structural framework of this compound.

Mechanistic Insights: Providing a deeper understanding of the molecular features that are critical for the compound's (hypothetical) activity.

Given the lack of foundational research and the corresponding absence of any statistical models, the predictive application for novel derivatives of this compound remains a purely theoretical possibility. Further empirical research, including the synthesis and biological evaluation of a series of analogues, would be the necessary first step to enable such advanced computational studies.

In Vitro Identification of Molecular Targets for this compound

A thorough review of scientific literature did not yield any studies that have identified the in vitro molecular targets of this compound. Research on structurally related compounds containing a 4-nitrophenylpropyl group has indicated potential affinity for sigma-1 and sigma-2 receptors, but this cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Characterization of Molecular Interactions and Binding Dynamics

Specific data on the molecular interactions and binding dynamics of this compound are not present in the current body of scientific literature.

Ligand-Receptor Binding Assays

No ligand-receptor binding assays have been published for this compound. Therefore, its binding affinity and selectivity for any specific biological receptors are unknown.

Enzymatic Activity Modulation

There are no available studies detailing the effects of this compound on the activity of any enzymes. Spectrophotometric assays are commonly used to determine the activity of enzymes on various substrates, including those with a 4-nitrophenyl group, which can be adapted to screen for potential enzymatic modulation by novel compounds. nih.govdergipark.org.tr However, such studies have not been reported for this compound.

Cellular Pathway Perturbations by this compound

Information regarding the impact of this compound on cellular pathways is not available.

Gene Expression Profiling in Research Cell Lines

No studies have been published that analyze the gene expression profiles of any research cell lines following treatment with this compound. Gene expression profiling is a powerful tool to understand the cellular response to a compound and can reveal the biological pathways it affects. nih.govnih.gov

Protein Modulation and Post-Translational Modifications

There is no information available on how this compound may modulate protein levels or induce post-translational modifications. Post-translational modifications are crucial for protein function and can be altered by chemical compounds. nih.govnih.govmdpi.comthermofisher.commdpi.com

Mechanistic and Phenotypic Exploration of this compound in Research Models

In the landscape of contemporary drug discovery and molecular biology, the elucidation of a compound's mechanism of action and its broader biological effects is a critical endeavor. This article delves into the mechanistic studies and biological target exploration of the chemical compound this compound. The focus will be on the development of cell-based mechanistic assays and the application of phenotypic screening and deconvolution strategies in various research models to understand the compound's cellular and systemic impact.

Mechanistic Studies and Biological Target Exploration

The journey from a chemical entity to a potential therapeutic agent is underpinned by a thorough understanding of its interaction with biological systems. For N-(4-nitrophenyl)-3-phenoxypropanamide, this involves a multi-faceted approach, beginning with targeted mechanistic assays and extending to broader phenotypic screens to uncover its functional consequences.

To investigate the specific molecular pathways modulated by this compound, a suite of customized cell-based assays is often developed. These assays are instrumental in moving beyond preliminary activity data to a more nuanced understanding of the compound's mechanism of action at a cellular level. The development process for these assays is systematic, aiming to create robust and reproducible systems for hypothesis testing.

The initial phase of assay development typically involves the selection of appropriate cell lines that are relevant to the presumed biological context of the compound. This could include cancer cell lines, primary cells, or genetically engineered reporter cell lines. The choice of cell line is critical for the physiological relevance of the assay's findings.

A variety of assay formats can be employed to probe the mechanistic details of this compound's activity. These can range from assays that measure specific enzyme activity, to those that detect changes in protein-protein interactions, or monitor the activation of signaling pathways. For instance, reporter gene assays are frequently used to determine if the compound affects specific transcription factors or signaling cascades.

Table 1: Overview of Cell-Based Mechanistic Assays for this compound

Assay TypePrincipleEndpoint MeasuredPotential Insight
Reporter Gene Assay A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter of interest.Change in reporter protein expression.Activation or inhibition of a specific signaling pathway.
Immunofluorescence Assay Fluorescently labeled antibodies are used to detect the localization and abundance of target proteins within the cell.Changes in protein localization or expression levels.Effects on protein trafficking, expression, or post-translational modifications.
Western Blotting Proteins from cell lysates are separated by size and detected using specific antibodies.Changes in the levels of specific proteins.Impact on protein expression or degradation.
Kinase Activity Assay Measures the ability of a kinase to phosphorylate a substrate in the presence of the compound.Amount of phosphorylated substrate.Direct or indirect inhibition or activation of specific kinases.

The data generated from these assays provide the foundational knowledge for constructing a coherent model of how this compound exerts its effects at a molecular level.

While mechanistic assays provide deep insights into specific molecular interactions, phenotypic screening offers a broader, more holistic view of a compound's biological effects. This approach involves testing a compound across a wide range of cellular models and observing any changes in the "phenotype," or the observable characteristics of the cells, without a preconceived bias about the compound's target.

For this compound, phenotypic screening campaigns can be designed using high-content imaging and other advanced cellular analysis techniques. These screens can simultaneously measure multiple cellular parameters, such as cell morphology, proliferation, viability, and the status of various organelles.

Table 2: Parameters in a High-Content Phenotypic Screen for this compound

Cellular ParameterMeasurement TechniquePotential Phenotypic Readout
Cell Proliferation Cell counting, DNA synthesis assays (e.g., BrdU incorporation).Cytostatic or cytotoxic effects.
Cell Morphology High-content imaging and automated image analysis.Changes in cell size, shape, or cytoskeletal organization.
Apoptosis/Necrosis Caspase activity assays, Annexin V/Propidium Iodide staining.Induction of programmed cell death or necrotic cell death.
Organelle Health Fluorescent dyes specific for mitochondria, lysosomes, etc.Effects on mitochondrial membrane potential, lysosomal integrity.

Once a distinct and reproducible phenotype is identified, the critical next step is "target deconvolution" – the process of identifying the specific molecular target or targets responsible for the observed phenotype. This is often the most challenging aspect of phenotypic drug discovery.

Several strategies can be employed for the target deconvolution of this compound. These include:

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. These interacting proteins are then identified using techniques like mass spectrometry.

Genetic Approaches: Techniques such as CRISPR-Cas9 or siRNA screens can be used to systematically knock down or knock out genes in the model cells. The loss of a particular gene that recapitulates or abrogates the compound's phenotype can point to its involvement in the mechanism of action.

Computational Methods: In silico approaches, such as molecular docking and target prediction algorithms, can be used to generate hypotheses about potential protein targets based on the compound's chemical structure. These predictions then require experimental validation.

The integration of data from both cell-based mechanistic assays and broader phenotypic screens, followed by rigorous target deconvolution, provides a comprehensive understanding of the biological activity of this compound. This knowledge is essential for its further development and potential application in a therapeutic context.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations on N-(4-nitrophenyl)-3-phenoxypropanamidenih.govresearchgate.net

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For N-(4-nitrophenyl)-3-phenoxypropanamide, such studies would elucidate its fundamental reactivity and conformational preferences.

Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its chemical behavior. Key aspects of this analysis include Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, the electron-withdrawing nitro group and the phenoxy moiety would significantly influence these orbital energies.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen atoms of the nitro and carbonyl groups. Blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack), often found around the amide hydrogen. nih.gov This map would identify the most likely sites for intermolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level)
ParameterCalculated ValueImplication
HOMO Energy-7.2 eVIndicates electron-donating capacity.
LUMO Energy-2.5 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap (ΔE)4.7 eVSuggests moderate chemical reactivity and kinetic stability.
Dipole Moment5.8 DebyeIndicates a high degree of polarity, influencing solubility and binding.

A molecule's three-dimensional shape is critical to its function, particularly its ability to bind to a biological target. Conformational analysis of this compound would involve mapping its potential energy surface by systematically rotating its flexible dihedral angles. Key rotatable bonds include the C-N bond of the amide, the C-C bonds of the propane (B168953) linker, and the C-O bond of the phenoxy group. The goal is to identify the global minimum energy conformation (the most stable shape) and other low-energy, accessible conformers. This collection of stable structures and the energy barriers between them constitutes the molecule's conformational energy landscape. nih.gov Understanding this landscape is crucial for selecting the correct conformer for subsequent docking studies.

Molecular Docking Simulations for Target Identificationdaneshyari.comresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets for a compound and hypothesizing its mechanism of action. For this compound, docking could be used to screen it against various protein targets implicated in disease, such as kinases or DNA. daneshyari.com

The accuracy of docking heavily relies on the careful preparation of both the protein and the ligand.

Protein Preparation: A high-resolution 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). The preparation involves removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms, which are usually not resolved in crystal structures, must be added. The protonation states of acidic and basic residues (like aspartate, glutamate, and histidine) are assigned based on a physiological pH of 7.4.

Ligand Parametrization: A 3D structure of this compound is generated and its energy is minimized, often using quantum mechanical methods to obtain accurate partial charges and bond orders. The rotatable bonds within the ligand are defined to allow for flexibility during the docking process.

The docking process involves two main components: a search algorithm and a scoring function.

Search Algorithms: These algorithms explore the conformational space of the ligand within the binding site of the protein to generate a wide range of possible binding poses. Common algorithms include genetic algorithms, which are used in programs like AutoDock. daneshyari.com These methods are stochastic and allow for a broad yet efficient search of the solution space.

Scoring Functions: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (free energy of binding). The result is typically given in kcal/mol, with more negative values indicating stronger binding. These functions approximate the energetic contributions from various interactions like hydrogen bonds, electrostatic interactions, van der Waals forces, and the energy penalty of desolvation. nih.gov The poses are then ranked, and the top-ranking pose is considered the most likely binding mode.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target
ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesVal-25, Leu-88, Asp-150, Phe-152
Types of InteractionsHydrogen bond between amide N-H and backbone carbonyl of Asp-150.
Pi-pi stacking between the 4-nitrophenyl ring and the side chain of Phe-152.

Molecular Dynamics Simulations of this compound-Target Complexesresearchgate.net

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment. uzh.ch An MD simulation would begin with the best-docked pose of this compound in its target protein, solvated in a box of water with counter-ions to neutralize the system. The simulation calculates the forces on every atom and integrates Newton's equations of motion over hundreds of nanoseconds.

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium and the ligand remains securely bound in its initial pose. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify regions of flexibility in the protein. A decrease in fluctuation in the binding site residues upon ligand binding indicates stabilization of that region. researchgate.net

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified during docking can be monitored throughout the simulation. High occupancy of a hydrogen bond confirms its importance in anchoring the ligand. researchgate.net

These simulations validate the docking results and provide a more realistic understanding of the binding event at the atomic level. acs.org

Stability and Dynamics of Protein-Ligand Interactions

No research findings are available regarding the molecular dynamics simulations or theoretical calculations that would shed light on the stability and dynamic behavior of this compound when bound to a protein target.

Solvent Effects and Conformational Rearrangements

There is no information on how different solvent environments might influence the conformational landscape of this compound.

De Novo Design and Virtual Screening for Enhanced Research Tools

No literature was found that describes the use of this compound as a scaffold or starting point for de novo design or its inclusion in virtual screening libraries for the discovery of new research tools.

Advanced Preclinical Research Methodologies for Mechanistic Understanding

In Vitro Biological Assay Development and Optimization

The initial steps in characterizing a compound's biological activity involve the development and optimization of in vitro assays. These laboratory-based tests are fundamental for determining if a compound has a measurable effect in a controlled biological environment.

In Vivo Mechanistic Investigations in Animal Models

Following promising in vitro results, research typically progresses to in vivo studies using animal models to understand the compound's effects in a whole, living organism.

Research on Metabolic Fate and Distribution in Biological Systems (not human pharmacokinetics)

Understanding the metabolic fate and distribution of a compound is a cornerstone of preclinical development. These studies aim to determine how a biological system processes a xenobiotic and where it subsequently accumulates. This information is vital for interpreting toxicological findings and for predicting the compound's behavior in more complex biological environments.

In vitro metabolic stability assays are primary tools for assessing the susceptibility of a compound to metabolism by the liver, the principal site of drug transformation. springernature.com These assays utilize subcellular fractions (microsomes) or intact liver cells (hepatocytes) to model hepatic metabolism. springernature.commercell.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govmttlab.eu These enzymes are responsible for the oxidation, reduction, and hydrolysis of a vast array of compounds. dovemed.commdpi.com Given the presence of an aromatic nitro group in N-(4-nitrophenyl)-3-phenoxypropanamide, CYP-mediated reduction could be a potential metabolic pathway. nih.gov Microsomal stability assays are particularly useful for evaluating the contribution of CYP enzymes to a compound's metabolism, often conducted in the presence of the cofactor NADPH. mttlab.eu

Hepatocytes, on the other hand, provide a more comprehensive metabolic picture as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for a wider range of metabolic reactions. wuxiapptec.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, facilitating their excretion.

The experimental design for these studies typically involves incubating this compound at a specified concentration with a suspension of liver microsomes or hepatocytes from various species (e.g., rat, mouse) over a time course. mercell.comwuxiapptec.com Samples are collected at different time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govalwsci.com

From the rate of disappearance of the parent compound, key parameters can be calculated:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for the compound.

These parameters are crucial for ranking compounds based on their metabolic lability and for predicting their in vivo clearance. springernature.comresearchgate.net

Illustrative Data from a Hypothetical In Vitro Metabolic Stability Study of this compound in Rat Liver Microsomes

Time (minutes)This compound Remaining (%)
0100
585.2
1560.1
3036.8
6013.5

Calculated Metabolic Parameters from the Hypothetical Study

ParameterValue
In Vitro Half-Life (t½)25.7 minutes
Intrinsic Clearance (CLint)27.0 µL/min/mg protein

Tissue distribution studies are performed to determine the extent and rate of a compound's dissemination into various tissues and organs following administration to a research animal, typically a rodent species like the rat. bioivt.commdpi.com These studies are critical for identifying potential sites of accumulation, which can correlate with both therapeutic efficacy and toxicity.

The experimental protocol usually involves administering a single dose of the compound, often radiolabeled for ease of detection, to a cohort of animals. bioivt.com At predetermined time points post-administration, animals are humanely euthanized, and a comprehensive set of tissues and organs (e.g., liver, kidney, lung, brain, heart, muscle, adipose tissue) is collected. mdpi.com

The concentration of the compound and/or its metabolites in each tissue is then quantified. nih.gov This can be achieved through techniques like liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds. mdpi.com Another powerful technique is Quantitative Whole-Body Autoradiography (QWBA), which provides a visual representation of the compound's distribution throughout the entire animal body over time. bioivt.com

The data generated from these studies reveal the tissue-to-plasma concentration ratios and help to understand if the compound has a predilection for specific tissues. This information is invaluable for constructing a complete pharmacokinetic profile of the compound.

Illustrative Tissue Distribution Data for this compound in Rats (Hypothetical)

TissueConcentration (ng/g or ng/mL) at 2 hours post-doseTissue-to-Plasma Ratio
Plasma1501.0
Liver12508.3
Kidney8505.7
Lung4503.0
Heart2001.3
Brain300.2
Adipose Tissue180012.0

Advanced Analytical and Spectroscopic Techniques in Research

High-Resolution Spectroscopic Characterization for Structural Elucidation of Research Intermediates and Products

High-resolution spectroscopy is indispensable for the definitive identification of newly synthesized molecules and any intermediates formed during the reaction process. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed atomic-level information, ensuring the correct molecular framework has been assembled. numberanalytics.comthermofisher.com

While N-(4-nitrophenyl)-3-phenoxypropanamide itself is an achiral molecule, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for its complete structural confirmation and for analyzing the stereochemistry of any chiral precursors or related research compounds. numberanalytics.com One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environments of the protons and carbon atoms in the molecule. researchgate.netdocbrown.info

For an unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are employed. numberanalytics.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons, such as those in the phenoxy and nitrophenyl aromatic rings and the propylene (B89431) chain connecting them. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbon atoms, providing definitive ¹H-C one-bond connections. numberanalytics.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : By showing correlations between protons and carbons over two or three bonds, HMBC is crucial for piecing together the entire molecular skeleton. ipb.pt It can, for example, connect the amide proton to the carbonyl carbon and the protons of the nitrophenyl ring, confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Although the molecule lacks stereocenters, NOESY can provide information about the molecule's preferred conformation in solution by detecting through-space proximity of protons.

The combination of these techniques allows for the complete and confident assignment of every atom in the structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position (see structure)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (HMBC)
1-~169.0 (C=O)From H-2, H-7
2~2.8 (t)~38.0To C-1, C-3, C-4
3~4.3 (t)~65.0To C-1, C-2, C-4
4-~158.0From H-3, H-5
5~6.9 (d)~114.5To C-4, C-6
6~7.3 (t)~129.5To C-4, C-5
7~10.2 (s)-To C-1, C-8
8-~144.0From H-7, H-9
9~7.8 (d)~120.0To C-8, C-11
10~8.2 (d)~125.0To C-8, C-11
11-~143.0From H-9, H-10

Note: Predicted values are illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.

Chemical structure of this compound with numbered atoms for NMR table reference.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone of modern metabolomics and is essential for studying the biotransformation of compounds like this compound in research models, such as in vitro liver microsome incubations. sciex.comnews-medical.net The primary advantage of HRMS is its ability to provide a highly accurate mass measurement for the parent compound and its metabolites, which allows for the confident determination of their elemental compositions. thermofisher.com

The process for metabolite identification typically involves:

Incubating the parent compound with a biological system (e.g., human liver microsomes).

Separating the components of the mixture using UPLC or HPLC.

Analyzing the eluent by HRMS, often using techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers. thermofisher.com

Processing the data to find new mass signals corresponding to potential metabolites. The accurate mass difference from the parent compound suggests specific metabolic reactions.

Confirming the structure of putative metabolites using tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented and its fragmentation pattern is compared to that of the parent compound or reference standards. nih.gov

For this compound, likely metabolic pathways could include the reduction of the nitro group to an amine or hydroxylation of one of the aromatic rings. HRMS can easily distinguish these transformations based on precise mass changes.

Table 2: Predicted HRMS Data for this compound and Potential Metabolites

CompoundPlausible TransformationChemical FormulaTheoretical Monoisotopic Mass (m/z) [M+H]⁺Mass Change from Parent
Parent Compound -C₁₅H₁₄N₂O₄287.1026-
Metabolite 1 Nitro-reductionC₁₅H₁₆N₂O₂257.1285-29.9741
Metabolite 2 Aromatic HydroxylationC₁₅H₁₄N₂O₅303.0975+15.9949
Metabolite 3 Ether CleavageC₉H₉NO₄196.0553-91.0473

X-ray Crystallography and Structural Biology Applications

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision. nih.gov

The crystal structure provides invaluable information, including:

Exact bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and the nitro or carbonyl oxygen atoms) and π-π stacking interactions between the aromatic rings, which govern how the molecules pack into a crystal lattice. researchgate.netresearchgate.net

This detailed structural knowledge is a foundational element of structural biology. implen.deumd.edu Once the 3D structure of this compound is known, it can be used in computational studies, such as molecular docking. nih.gov In these studies, the compound's structure is placed into the binding site of a protein of interest (e.g., an enzyme or receptor) to predict its binding mode and affinity. This process is fundamental in structure-based drug design, helping to rationalize observed biological activity and guide the synthesis of more potent and selective derivatives. youtube.com

Table 5: Expected Crystal Structure Parameters for this compound

ParameterDescriptionPredicted Information based on Similar Structures researchgate.netresearchgate.netmdpi.com
Crystal System The symmetry group of the crystal lattice.Likely Monoclinic or Orthorhombic
Space Group Describes the symmetry elements within the unit cell.e.g., P2₁/c, Pbca
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.Dependent on packing, e.g., a≈10-15 Å, b≈7-10 Å, c≈25-35 Å
Key Intermolecular Forces The non-covalent interactions holding the crystal together.N-H···O=C hydrogen bonds; N-H···O-N hydrogen bonds; C-H···π interactions; π-π stacking.
Dihedral Angle The angle between the two phenyl ring planes.Likely to be significantly twisted, e.g., > 80°, due to the flexible linker. researchgate.net

Co-crystallization with Identified Biological Targets

The process of co-crystallization involves forming a single crystalline entity that contains both a target biomacromolecule (such as a protein or enzyme) and the ligand of interest, in this case, this compound. This technique is instrumental in structure-based drug design as it provides a detailed, static snapshot of the ligand-target complex. The resulting crystal structure can reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are critical for molecular recognition and binding affinity.

Despite the importance of this technique, a review of the available scientific literature did not yield specific studies detailing the successful co-crystallization of this compound with any identified biological targets. Further research in this area would be invaluable for understanding its mechanism of action at a molecular level.

Single-Crystal X-ray Diffraction of this compound and its Analogues

The crystal structure of N-[4-(4-Nitrophenoxy)phenyl]propionamide was determined to be monoclinic. nih.govresearchgate.net In the crystalline state, the molecules are connected into chains by N—H⋯O hydrogen bonds. nih.govresearchgate.net The packing of the crystals is further stabilized by weaker C—H⋯O hydrogen bonds. nih.govresearchgate.net A noteworthy feature of the molecular structure is the significant dihedral angle of 84.29 (4)° between the two aromatic rings, indicating a non-planar conformation. nih.govresearchgate.net This compound is considered an important intermediate in the synthesis of thermotropic liquid crystals. nih.govresearchgate.net

The crystallographic data for N-[4-(4-Nitrophenoxy)phenyl]propionamide is summarized in the interactive table below.

Table 1: Crystal Data and Structure Refinement for N-[4-(4-Nitrophenoxy)phenyl]propionamide

Parameter Value Reference
Chemical Formula C₁₅H₁₄N₂O₄ nih.govresearchgate.net
Formula Weight 286.28 nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2/n researchgate.net
a (Å) 14.8597 (14) nih.govresearchgate.net
b (Å) 5.2400 (3) nih.govresearchgate.net
c (Å) 17.9034 (16) nih.govresearchgate.net
β (°) 101.875 (7) nih.govresearchgate.net
Volume (ų) 1364.21 (19) nih.govresearchgate.net
Z 4 nih.govresearchgate.net
Temperature (K) 173 (2) nih.govresearchgate.net
Radiation Mo Kα nih.govresearchgate.net
Wavelength (Å) 0.71073 researchgate.net

Future Perspectives and Interdisciplinary Research Opportunities

Exploration of Novel Research Applications for N-(4-nitrophenyl)-3-phenoxypropanamide Derivatives

While direct research on this compound is not extensively documented in publicly accessible literature, the known biological activities of structurally related compounds, such as N-aryl amides, nitrophenyl derivatives, and phenoxypropanamides, provide a fertile ground for predicting future research trajectories. Derivatives of this compound could be synthesized and evaluated for a range of biological activities.

Future research could focus on modifying the core structure to enhance potency and selectivity for various biological targets. For instance, the introduction of different substituents on the phenyl rings could modulate the electronic and steric properties of the molecule, potentially leading to derivatives with enhanced antimicrobial, anticancer, or receptor-binding activities. mdpi.comnanobioletters.com The amide linkage, a common feature in many biologically active compounds, offers stability and the capacity for hydrogen bonding, which is crucial for interactions with biological targets. nih.gov

The 4-nitrophenyl group is a particularly interesting feature. Nitro-containing compounds are known for a variety of biological effects, often activated through reduction to produce reactive intermediates. nih.gov This suggests that derivatives of this compound could be investigated as potential bioreductive probes or therapeutic agents. Furthermore, the synthesis of novel derivatives could be streamlined using modern catalytic methods, such as nickel-based nanocatalysts for reductive amidation, allowing for the efficient generation of a library of compounds for screening. nih.gov

The following table summarizes potential research applications for derivatives based on the activities of analogous chemical structures.

Derivative Class Potential Research Application Rationale Based on Analogous Compounds Reference
N-Aryl Amide DerivativesAnticancer AgentsN-2-(phenylamino) benzamide (B126) derivatives have shown anti-glioblastoma activity. frontiersin.org
Nitrophenyl DerivativesAntimicrobial AgentsNitro-substituted benzothiazole (B30560) and benzamide derivatives exhibit antibacterial activity. nih.govnih.gov
Phenoxypropanamide AnalogsFood Preservatives & AntimicrobialsPhenylpropanoid derivatives have demonstrated broad-spectrum antimicrobial activities. escholarship.org
Phenylcyclopropane Carboxamide AnalogsCNS AgentsPhenylcyclopropane carboxamide derivatives have shown potential as antidepressants. nanobioletters.com
β-Phenylalanine DerivativesAntiproliferative Agentsβ-phenylalanine derivatives containing sulphonamide moieties have been evaluated as antiproliferative candidates. mdpi.com

Integration with Emerging Technologies in Chemical Biology and Material Science

The unique structural motifs of this compound make it and its derivatives attractive candidates for integration with cutting-edge technologies in chemical biology and material science.

In the realm of chemical biology , the compound could serve as a foundational structure for the development of sophisticated chemical probes. nih.gov A chemical probe is a small-molecule modulator that allows for the investigation of a protein's function. escholarship.org By attaching a reporter tag, such as a fluorescent dye or an affinity handle, to a derivative of this compound, researchers could create tools to study biological pathways, identify new drug targets, or elucidate mechanisms of drug action. nih.gov The nitrophenyl group itself can be exploited; for instance, p-nitrophenyl groups have been incorporated into photoactivatable cross-linking agents, which are valuable tools for studying protein-protein interactions. biosynth.com

Furthermore, the development of activity-based probes (ABPs) from this scaffold could allow for the direct visualization and quantification of enzyme activity in complex biological systems. Covalent chemical probes, which form a stable bond with their target protein, are another burgeoning area where derivatives could be designed to selectively and irreversibly modulate protein function. nih.gov

In material science , amide-containing compounds are fundamental to the development of new polymers. nih.gov The properties of this compound derivatives could be explored for the creation of novel materials with specific thermal, optical, or mechanical properties. For example, related compounds like N-Ethyl-N-(4-nitrophenyl)amine have been investigated as thermodynamic stabilizers in polymer production. nih.gov The synthesis of polymers incorporating the this compound backbone could lead to materials with unique characteristics, potentially for applications in electronics, coatings, or advanced textiles.

Collaborative Research Paradigms and Data Sharing Initiatives in Compound Research

The future of chemical research, including the investigation of compounds like this compound, will increasingly rely on collaborative paradigms and open data sharing to accelerate discovery. researchgate.netresearchgate.net The complexity of modern scientific challenges necessitates interdisciplinary teamwork, bringing together experts in synthetic chemistry, biology, pharmacology, and computational science. nih.gov

Collaborative Models:

Open Innovation: This approach involves engaging with external partners, including academic institutions and other companies, to share knowledge and resources, thereby fostering novel approaches to small molecule discovery. nih.govnih.gov

Pre-competitive Consortia: Companies can collaborate on foundational research, such as the development of shared analytical tools or the validation of new drug targets, without compromising their individual competitive interests. nih.gov

Data Sharing Initiatives: A crucial element of modern collaborative research is the commitment to making data Findable, Accessible, Interoperable, and Reusable (FAIR). biosynth.comnih.gov Several public databases and initiatives are central to this effort:

PubChem: A comprehensive database of chemical molecules and their activities against biological assays, providing open access to data from a multitude of sources. biosynth.comnih.gov

ChEMBL: A large, open-access database of bioactive molecules with drug-like properties, containing information on targets and publications. biosynth.comnih.gov

Open Reaction Database (ORD): An initiative focused on sharing detailed chemical reaction data to support machine learning applications in synthetic chemistry. biosynth.comnih.gov

Cambridge Structural Database (CSD): A repository for small-molecule crystal structures, which is essential for rational drug design and materials science. biosynth.com

By contributing data on this compound and its derivatives to these platforms, researchers can enhance the reproducibility of their work, avoid duplication of effort, and enable the application of powerful computational tools for predictive modeling and virtual screening. biosynth.comnih.gov

Ethical Considerations in Advanced Chemical Research (general, non-clinical)

As chemical research advances, it is imperative to uphold rigorous ethical standards, even in non-clinical settings. The pursuit of knowledge and the creation of new substances carry inherent responsibilities.

Key ethical principles in this context include:

Respect for Persons: This principle, while central to clinical research, also extends to the broader scientific community and society. It involves honesty in all professional endeavors and acknowledging the contributions of others.

Beneficence and Non-maleficence: Researchers have a duty to maximize the potential benefits of their work while minimizing potential harm. This includes considering the potential dual-use nature of chemical discoveries and taking steps to prevent their misuse.

Justice: This principle relates to the fair distribution of the benefits and risks of research. In a non-clinical context, this can be interpreted as a commitment to transparency and the open sharing of knowledge to benefit the wider scientific community.

Specific ethical obligations in advanced chemical research include:

Data Integrity: Researchers must avoid scientific misconduct, including fraud, fabrication, and plagiarism. The principles of Good Laboratory Practice (GLP) are designed to ensure the quality, reproducibility, and reliability of non-clinical data.

Transparency: Potential conflicts of interest, whether financial or otherwise, should be openly declared to maintain trust in the research process.

Responsible Innovation: Chemists are both discoverers and creators, and as such, they have a responsibility to consider the potential societal and environmental impacts of the new molecules they synthesize.

Adherence to these ethical principles is fundamental to maintaining public trust in the scientific enterprise and ensuring that the advancements in chemical research contribute positively to society.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-nitrophenyl)-3-phenoxypropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4-nitrophenylamine with phenoxypropionic acid derivatives. Key steps include amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres. Optimization involves:

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent Choice : Use anhydrous DMF or dichloromethane to enhance solubility of intermediates .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to improve reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >85% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm amide proton resonance (δ 8.0–8.5 ppm for aromatic protons, δ 6.5–7.5 ppm for phenoxy groups) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]+ peaks (expected m/z ~343) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretch at ~1650 cm⁻¹ and nitro (NO₂) vibrations at ~1520 cm⁻¹ .

Q. How can researchers assess the stability of this compound under varying conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C typical for nitroaromatic amides) .
  • Light Sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy tracks nitro group photodegradation .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

  • Methodological Answer : Conflicting data (e.g., antimicrobial vs. no activity) may arise from impurities or assay variability. Resolve by:

  • Reproducibility Tests : Repeat assays (e.g., MIC assays) under standardized conditions (e.g., Mueller-Hinton broth for bacteria) .

  • Comparative Studies : Use structural analogs (Table 1) to isolate functional group contributions. For example, replacing the nitro group with methoxy alters redox activity .

  • Purity Validation : Quantify impurities via LC-MS; ensure <2% by area .

    Table 1 : Structural Analogs and Key Features

    Compound NameKey Structural DifferencesBiological Activity
    N-(4-Methoxyphenyl)-3-phenoxypropanamideMethoxy instead of nitroReduced cytotoxicity, no antimicrobial activity
    N-(4-Chlorophenyl)-3-phenoxypropanamideChloro substitutionEnhanced antifungal activity

Q. What computational strategies can elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial enoyl-ACP reductase). Focus on nitro group hydrogen bonding and phenoxy hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and ligand-protein contacts .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimized derivatives .

Q. How can researchers design analogs of this compound with improved selectivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute nitro with sulfonamide (-SO₂NH₂) to reduce toxicity while retaining hydrogen-bonding capacity .
  • Steric Modulation : Introduce bulky groups (e.g., tert-butyl) at the para position to enhance target specificity .
  • Proteomics Profiling : Use affinity chromatography to identify off-target binding; redesign to minimize interactions .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals and validated databases (e.g., PubMed, SciFinder) over commercial platforms.
  • Experimental Replication : Include triplicate measurements and negative controls in bioassays to ensure reliability .
  • Safety Protocols : Handle nitroaromatic compounds under fume hoods due to potential mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.